3,4-diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
3,4-Diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a diethoxybenzamide moiety. Its structural complexity arises from the combination of electron-rich ethoxy substituents and the tetrazole heterocycle, which is known for its bioisosteric properties and metabolic stability .
Properties
IUPAC Name |
3,4-diethoxy-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-4-28-17-10-8-16(9-11-17)26-20(23-24-25-26)14-22-21(27)15-7-12-18(29-5-2)19(13-15)30-6-3/h7-13H,4-6,14H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBBMASXRIDYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps. One common approach is the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(4-ethoxyphenyl)-1H-tetrazole-5-ylmethanamine under basic conditions to yield the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the ethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
3,4-diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, while the benzamide group can interact with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Benzamide Derivatives with Tetrazole Moieties
Benzyl-N-({[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate (13g-L)
- Structural Similarity : Shares the tetrazole core linked to a benzamide via a methylene bridge.
- Key Difference : Lacks ethoxy substituents but includes a carbamate group, reducing lipophilicity (logP ≈ 1.2 vs. estimated logP > 3 for the target compound) .
- Synthesis : Uses solid-phase peptide synthesis (SPPS) with Cbz-protected glycine, contrasting with the target compound’s likely solution-phase coupling .
4-Chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Benzamides with Ethoxy Substitutions
- N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etoberzanid) Structural Similarity: Contains ethoxy groups but lacks a tetrazole.
3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 455.48 | 3.5 | <0.1 (PBS) |
| 4-Chloro-N-{[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl}benzenesulfonamide | 406.84 | 2.8 | 0.3 (DMSO) |
| Etoberzanid | 334.20 | 3.1 | 1.2 (Ethanol) |
Biological Activity
3,4-diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic compound belonging to the benzamide class. Its molecular formula is and it features a complex structure that includes a tetrazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology.
Anticancer Properties
Recent studies have indicated that derivatives of tetrazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested :
- Human colon cancer (HCT116)
- Human lung cancer (H460)
- Human breast cancer (MCF-7)
The compound demonstrated promising results in inhibiting cell growth across these lines. Table 1 summarizes the observed effects:
| Cell Line | GI50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 3.29 | Induces apoptosis |
| H460 | 10.0 | Cell cycle arrest |
| MCF-7 | 8.5 | Inhibition of proliferation |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have shown to inhibit farnesyltransferase (FT), which is crucial for the post-translational modification of proteins involved in cell signaling pathways related to cancer progression .
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation .
In Vivo Studies
In vivo studies are essential to evaluate the therapeutic potential of compounds like this one. Preliminary investigations have shown that related tetrazole derivatives can exhibit antitumor activity in animal models:
- Model Used : Rat models with induced tumors.
- Results : Significant reduction in tumor size was observed with dosages correlating with the in vitro GI50 values.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent:
- Bioavailability : Compounds similar to this benzamide have demonstrated good bioavailability and metabolic stability.
- Toxicity Profile : Initial toxicity assessments indicate that it has a favorable profile with low toxicity towards normal cells compared to cancerous cells .
Case Study 1: Efficacy Against Specific Cancer Types
A study conducted by Villemagne et al. (2020) explored the efficacy of various tetrazole derivatives against resistant strains of cancer cells. The findings highlighted that certain modifications in the tetrazole structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development.
Case Study 2: Combination Therapy Potential
Research has indicated that combining this compound with established chemotherapeutics may enhance overall efficacy. For instance, when tested alongside doxorubicin, there was a notable synergistic effect observed in reducing tumor cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
